An In-depth Technical Guide to the 8-Azaspiro[4.5]decane Scaffold and its Unsaturated Analogue, 8-Azaspiro[4.5]dec-2-ene
An In-depth Technical Guide to the 8-Azaspiro[4.5]decane Scaffold and its Unsaturated Analogue, 8-Azaspiro[4.5]dec-2-ene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Azaspirocyclic Scaffolds
The spirocyclic motif is a privileged structural element in medicinal chemistry, imparting a unique three-dimensional architecture that can enhance binding affinity and selectivity for biological targets. Among these, the 8-azaspiro[4.5]decane framework has emerged as a cornerstone for the development of a diverse array of therapeutic agents, particularly those targeting the central nervous system. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and applications of the 8-azaspiro[4.5]decane core.
It is important to note that while the saturated 8-azaspiro[4.5]decane system is well-documented, its unsaturated counterpart, 8-Azaspiro[4.5]dec-2-ene , is a more novel entity with limited publicly available experimental data. This guide will thoroughly detail the known aspects of the saturated scaffold and, through informed scientific postulation, explore the potential characteristics and synthetic pathways toward its unsaturated derivative.
Part 1: The Well-Established Core: 8-Azaspiro[4.5]decane
The 8-azaspiro[4.5]decane is a bicyclic heterocyclic amine featuring a piperidine ring and a cyclopentane ring sharing a single carbon atom (the spiro center). This rigid structure is a key contributor to the pharmacological profiles of its derivatives.
Chemical Structure and Identification
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IUPAC Name: 8-Azaspiro[4.5]decane
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CAS Number: 176-64-7[1]
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Molecular Formula: C₉H₁₇N[1]
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Canonical SMILES: C1CCC2(C1)CCNCC2
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InChI: 1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2[1]
Physicochemical Properties
A compilation of the key physicochemical properties of 8-azaspiro[4.5]decane is presented in the table below. These properties are fundamental to its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 139.24 g/mol | [1] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Topological Polar Surface Area | 12 Ų | [1] |
| Complexity | 106 | [1] |
Synthesis and Reactivity
The synthesis of the 8-azaspiro[4.5]decane core is a critical step in the development of its derivatives. While numerous synthetic strategies exist, a common conceptual pathway involves the construction of the piperidine ring onto a pre-existing cyclopentane moiety or vice-versa.
Conceptual Synthetic Workflow for 8-Azaspiro[4.5]decane Derivatives
Caption: A generalized workflow for the synthesis of bioactive 8-azaspiro[4.5]decane derivatives.
The nitrogen atom in the piperidine ring is a key site for chemical modification, readily undergoing N-alkylation and N-acylation reactions. This allows for the facile introduction of various side chains, which is a common strategy in the development of new drug candidates.
Applications in Medicinal Chemistry
The 8-azaspiro[4.5]decane scaffold is a component of numerous compounds investigated for a range of therapeutic applications. Its derivatives have shown significant activity at various central nervous system targets.[2]
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Sigma-1 (σ₁) Receptor Ligands: Derivatives of 8-azaspiro[4.5]decane have been explored as high-affinity ligands for the σ₁ receptor, which is implicated in neuroprotection and psychiatric disorders.[2]
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M1 Muscarinic Acetylcholine Receptor Agonists: This class of compounds has also shown promise as agonists for M1 muscarinic receptors, which are a key target for enhancing cognitive function in conditions like Alzheimer's disease.[2]
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Kinase Inhibitors: Certain derivatives have been identified as potent dual TYK2/JAK1 inhibitors and RIPK1 kinase inhibitors, suggesting their potential in the treatment of inflammatory diseases.[2]
Part 2: The Emerging Frontier: 8-Azaspiro[4.5]dec-2-ene
The introduction of a double bond into the cyclopentane ring of the 8-azaspiro[4.5]decane scaffold to form 8-azaspiro[4.5]dec-2-ene presents an intriguing modification that is expected to significantly influence its chemical and biological properties. While specific experimental data for this compound is sparse, we can infer its characteristics based on fundamental chemical principles and data from its hydrochloride salt.
Chemical Structure and Identification
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IUPAC Name: 8-Azaspiro[4.5]dec-2-ene
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CAS Number (for Hydrochloride salt): 2375261-92-8[3]
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Molecular Formula (for Hydrochloride salt): C₉H₁₆ClN[3]
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Canonical SMILES: C1C=CCC11CCNCC1
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InChI (for free base): 1S/C9H15N/c1-2-4-9(3-1)5-7-10-8-6-9/h1-2,10H,3-8H2
Postulated Physicochemical Properties
The presence of the double bond is anticipated to alter the physicochemical properties of the molecule compared to its saturated counterpart.
| Property | Postulated Change and Rationale |
| Molecular Weight | Slightly lower due to the loss of two hydrogen atoms (137.22 g/mol for the free base). |
| Conformational Rigidity | Increased rigidity in the five-membered ring due to the sp² hybridization of two carbon atoms. This can have significant implications for receptor binding. |
| Lipophilicity (XLogP) | The introduction of a double bond may slightly decrease the lipophilicity compared to the fully saturated analogue. |
| Basicity (pKa) | The basicity of the nitrogen atom is unlikely to be significantly affected by the remote double bond. |
| Reactivity | The double bond introduces a new reactive site for electrophilic addition, oxidation, and other reactions characteristic of alkenes. |
Hypothetical Synthetic Approaches
The synthesis of 8-azaspiro[4.5]dec-2-ene would likely involve the introduction of unsaturation into a pre-formed 8-azaspiro[4.5]decane system or the construction of the spirocycle from an unsaturated precursor.
Plausible Synthetic Pathways to 8-Azaspiro[4.5]dec-2-ene
Caption: Hypothetical synthetic routes to 8-azaspiro[4.5]dec-2-ene.
Detailed Methodological Considerations:
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Pathway A (Dehydrogenation): This could be achieved by the dehydration of an appropriate alcohol precursor, such as 8-azaspiro[4.5]decan-2-ol, under acidic conditions. The regioselectivity of the elimination would be a critical factor to control.
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Pathway B (Elimination): A 2-halo-8-azaspiro[4.5]decane derivative could undergo base-induced elimination to form the desired double bond. The choice of base and reaction conditions would be crucial to favor the desired E2 elimination pathway.
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Pathway C (Ring-Closing Metathesis - RCM): A more modern approach could involve the RCM of a suitable diene precursor using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This method often offers high efficiency and functional group tolerance.
Prospective Applications in Drug Discovery
The introduction of the C2-C3 double bond in 8-azaspiro[4.5]dec-2-ene could lead to novel pharmacological profiles. The increased rigidity of the cyclopentene ring might enforce a conformation that is more favorable for binding to specific receptor subtypes, potentially leading to enhanced selectivity. Furthermore, the double bond could serve as a handle for further functionalization, allowing for the synthesis of a new generation of derivatives. The exploration of 8-azaspiro[4.5]dec-2-ene and its derivatives could uncover novel ligands for known targets or even identify entirely new biological activities.
Conclusion and Future Directions
The 8-azaspiro[4.5]decane scaffold is a well-established and valuable tool in the arsenal of medicinal chemists. Its rigid structure and synthetic tractability have led to the discovery of numerous biologically active compounds. The unsaturated analogue, 8-Azaspiro[4.5]dec-2-ene, represents a promising but currently underexplored area of chemical space. Further research into the synthesis, characterization, and biological evaluation of this novel scaffold is warranted and could pave the way for the development of next-generation therapeutics with improved efficacy and selectivity.
References
A comprehensive list of references is not possible due to the limited specific literature on 8-Azaspiro[4.5]dec-2-ene. The citations provided are for the hydrochloride salt and the saturated analogue. Further research into synthetic organic chemistry literature would be required to develop detailed protocols for the proposed synthetic pathways.
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PubChem. 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. Available from: [Link]
